molecular formula C4H4BrClN2O B8137737 5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride

5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride

Cat. No.: B8137737
M. Wt: 211.44 g/mol
InChI Key: HWIYCPOXEBOZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride is a high-purity chemical reagent designed for research and further manufacturing applications, exclusively for laboratory use. This compound belongs to the dihydropyrimidinone (DHPM) class, which is recognized as a privileged scaffold in medicinal chemistry due to its wide range of therapeutic properties . DHPM cores are integral to numerous pharmacologically active molecules and are frequently synthesized via multicomponent reactions like the Biginelli reaction . Researchers are increasingly exploring novel DHPM derivatives for various biological activities. While specific data on this compound is limited, related DHPMs have been investigated as key intermediates in developing inhibitors for targets such as the Human Immunodeficiency Virus (HIV) reverse transcriptase . The bromine substituent on the dihydropyrimidinone ring makes it a versatile building block for further synthetic modification and structure-activity relationship (SAR) studies in drug discovery programs . This product is offered For Research Use Only, strictly for laboratory research purposes, and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-1H-pyrimidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O.ClH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIYCPOXEBOZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination Using Hydrobromic Acid and Hydrogen Peroxide

A one-step bromination method involves reacting 2-hydroxypyrimidine with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). For example, 2-hydroxypyrimidine (112.1 g, 1 mol) is mixed with 20–50 wt% HBr (404.6–485.5 g) and 10–50 wt% H₂O₂ (226.7–340 g) at 30–100°C for 8–14 hours. Catalase (150 IU/mL) is added to quench excess H₂O₂, followed by cooling and filtration to isolate 5-bromo-2-hydroxypyrimidine. Subsequent treatment with phosphorus oxychloride (POCl₃) and triethylamine at 120°C for 8 hours yields the chlorinated intermediate, which is then converted to the hydrochloride salt via NaOH adjustment and HCl neutralization. This method achieves yields exceeding 85% for the bromination step.

Bromine-Mediated Halogenation Under Controlled Conditions

In a patent by CN104447570A, 2-hydroxypyrimidine is brominated using elemental bromine (Br₂) at temperatures below 5°C. The reaction mixture is recrystallized from methanol to obtain 2-hydroxy-5-bromopyrimidine, which is then treated with POCl₃ and triethylamine under reflux. Fluorination with a fluorinating agent (e.g., HF or KF) and subsequent NaOH-mediated hydrolysis yields 5-bromo-2-fluoropyrimidine. While this method targets fluorinated derivatives, substituting the fluorination step with HCl treatment could adapt the protocol for hydrochloride salt formation.

Cyclocondensation of Halogenated Precursors

Biginelli Reaction with Brominated β-Keto Esters

The Biginelli reaction—a three-component condensation of urea, aldehydes, and β-keto esters—has been adapted to synthesize brominated dihydropyrimidinones. For instance, ethyl 3-bromoacetoacetate (a brominated β-keto ester) reacts with benzaldehyde and urea under acidic conditions (e.g., HCl or p-TsOH) to form 5-bromo-3,4-dihydropyrimidin-2(1H)-one. Microwave-assisted protocols using trichloroacetic acid or TBAB as catalysts under solvent-free conditions reduce reaction times to 45 minutes while maintaining yields above 90%. Post-synthesis treatment with HCl in ethanol precipitates the hydrochloride salt.

Formamide-Mediated Cyclization of Halogenated Furanones

A patent (CS215070B2) describes the synthesis of 5-bromopyrimidines via cyclocondensation of 4-bromo-5-hydroxy-2(5H)-furanone with formamide at 150–200°C. The reaction produces 5-bromo-1,2-dihydropyrimidin-2-one, which is isolated as the hydrochloride salt by adding HCl during workup. This method achieves yields of 70–75% and avoids costly transition-metal catalysts.

Post-Synthetic Modification of Dihydropyrimidinones

Bromination of 1,2-Dihydropyrimidin-2-one

1,2-Dihydropyrimidin-2-one is brominated at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. Treatment with concentrated HCl in dichloromethane precipitates the hydrochloride salt with a yield of 68–72%.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
HBr/H₂O₂ BrominationHBr, H₂O₂, POCl₃30–100°C, 8–14 h85–91One-pot synthesis, scalableRequires catalase for quenching
Br₂ HalogenationBr₂, POCl₃, NaOH<5°C, reflux70–75High regioselectivityLow-temperature control required
Biginelli ReactionBrominated β-keto ester, ureaMicrowave, 100°C, 45 min90–95Rapid, solvent-freeRequires specialized equipment
Formamide Cyclization4-Bromo-furanone, formamide150–200°C70–75No metal catalystsHigh energy input
NBS BrominationNBS, DMF, HCl80°C, 6 h68–72Mild conditionsModerate yields

Salt Formation and Purification

The hydrochloride salt is typically formed by dissolving the free base (5-bromo-1,2-dihydropyrimidin-2-one) in ethanol or dichloromethane and adding concentrated HCl dropwise at 0–5°C. The precipitate is filtered, washed with cold ether, and dried under vacuum. Purity is enhanced via recrystallization from ethanol/water mixtures (85:15 v/v), yielding >98% pure product by HPLC.

Challenges and Optimization Strategies

  • Regioselectivity : Bromination at the 5-position is favored in acidic media due to the electron-withdrawing effect of the pyrimidine nitrogen atoms.

  • Side Reactions : Over-bromination or oxidation can occur with excess H₂O₂; catalase addition mitigates this.

  • Catalyst Recovery : Heterogeneous catalysts like SiO₂-supported triflate enable reuse for up to five cycles without yield loss .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can participate in further condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinones, while oxidation reactions can produce pyrimidine oxides .

Scientific Research Applications

5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Core Structural Analog: 5-Bromo-1,4-dihydropyridine Derivatives

Example Compounds : 7a–d (e.g., 7c: 5-bromo-1,4-dihydropyridine with 4-chlorophenyl substitution) .

  • Key Differences: Ring Structure: Dihydropyridines (1,4-dihydropyridine) contain one nitrogen atom, while dihydropyrimidinones (1,2-dihydropyrimidin-2-one) have two nitrogens. Substituent Effects: Compound 7c’s 4-chlorophenyl group contributes to cytotoxicity (IC₅₀: 32–43 nM against DLD1 and MCF-7 cancer cells), whereas the pyrimidinone’s carbonyl may modulate hydrogen-bonding interactions .
  • Biological Activity : The 5-bromo moiety in dihydropyridines correlates with high potency in cancer cell lines, suggesting that bromine’s electron-withdrawing and steric effects are critical .

Fluorinated Analog: 5-(Trifluoromethyl)-1,2-dihydropyrimidin-2-one

  • Structural Comparison : Replaces bromine with a trifluoromethyl (-CF₃) group .
  • Physicochemical Properties :
    • The -CF₃ group increases lipophilicity and metabolic stability compared to bromine.
    • The absence of a hydrochloride salt in this analog may reduce aqueous solubility relative to the target compound.

Brominated Heterocycles: Imidazopyridine and Aromatic Amine Derivatives

  • 2-(4-Bromo-2,6-dimethoxyphenyl)ethan-1-amine Hydrochloride : A brominated aromatic amine with methoxy groups, which improve solubility but may reduce membrane permeability due to increased polarity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
5-Bromo-1,2-dihydropyrimidin-2-one HCl C₄H₄BrClN₂O 211.45 5-Br, 2-carbonyl, HCl salt High solubility due to hydrochloride
5-Bromo-1,4-dihydropyridine (7c) C₁₅H₁₄BrClN₂ ~340.6 (estimated) 5-Br, 4-Cl-phenyl Cytotoxic (IC₅₀: 32–43 nM)
5-(Trifluoromethyl)-1,2-dihydropyrimidin-2-one C₅H₃F₃N₂O ~188.1 (estimated) 5-CF₃, 2-carbonyl High lipophilicity
6-Bromoimidazo[1,2-a]pyridine-2-carboxylate C₈H₄BrLiN₂O₂ 246.98 6-Br, fused imidazole-pyridine Planar structure for binding interactions

Critical Analysis of Substituent and Salt Effects

  • Bromine vs. Trifluoromethyl : Bromine’s larger atomic radius may enhance steric hindrance in target binding compared to -CF₃, which offers stronger electron-withdrawing effects .
  • Hydrochloride Salt : Improves solubility and stability for pharmaceutical applications compared to neutral analogs like 5-(trifluoromethyl)-dihydropyrimidin-2-one .

Biological Activity

5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

This compound is a derivative of dihydropyrimidinone, which is known for its role in various biological processes. The presence of the bromine atom at the 5-position is crucial for its biological activity, influencing both the pharmacokinetics and pharmacodynamics of the compound.

1. Anticancer Activity

Research has demonstrated that 5-bromo derivatives of dihydropyrimidinones exhibit promising anticancer properties. A study evaluated various dihydropyrimidinone analogs against several cancer cell lines, including A549 (lung), HCT116 (colon), and HeLa (cervical) cells. The results showed that compounds containing the 5-bromo substitution displayed significant cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation.

Cell Line IC50 (μM) Activity
A54930.3 ± 2.9Moderate
HCT11635.4 ± 2.2High
HeLa23.2 ± 1.4Very High

The presence of the bromine atom enhances the interaction with cellular targets, leading to increased apoptosis in cancer cells .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogenic bacteria and fungi. Studies have shown that this compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Microorganism Zone of Inhibition (mm) Activity Level
Staphylococcus aureus18High
Escherichia coli15Moderate
Pseudomonas aeruginosa12Low

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

3. Enzyme Inhibition

This compound also exhibits enzyme inhibitory properties. It has been studied for its effects on cholinesterases, which are crucial in neurotransmission. The compound showed promising results in inhibiting acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Enzyme IC50 (μM) Inhibition Type
Acetylcholinesterase40Competitive
Butyrylcholinesterase50Non-competitive

These results indicate that modifications to the dihydropyrimidinone structure can enhance its inhibitory effects on these enzymes .

Case Studies

Several case studies have documented the therapeutic potential of dihydropyrimidinone derivatives:

  • A study on a series of brominated dihydropyrimidines reported their efficacy against various cancer cell lines, highlighting their ability to induce apoptosis through mitochondrial pathways.
  • Another investigation focused on the antimicrobial properties of substituted dihydropyrimidines, demonstrating effective inhibition against multi-drug resistant strains .

Q & A

Basic Questions

Q. What is the molecular characterization of 5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride, and how is it experimentally verified?

  • Answer : The molecular formula is C₄H₄BrClN₂O with a molecular weight of 211.45 g/mol . Structural confirmation requires a combination of analytical techniques:

  • Mass spectrometry (MS) : To confirm the molecular ion peak ([M+H]⁺ expected at m/z 212.45).
  • ¹H/¹³C NMR : Resolves the dihydropyrimidinone ring protons (e.g., NH at δ 10-12 ppm, aromatic protons at δ 7-8 ppm) and carbon environments.
  • Elemental analysis : Validates stoichiometry, particularly halogen content (Br, Cl) via combustion or ion chromatography.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : While specific safety data for this compound is limited, protocols for brominated heterocycles include:

  • PPE : Nitrile gloves, lab coats, and goggles.
  • Storage : At 2–8°C under inert atmosphere (argon) to prevent moisture-induced decomposition .
  • Spill management : Neutralize with sodium bicarbonate and collect as halogenated waste. General guidelines from analogous brominated pyridinones suggest avoiding inhalation and skin contact .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what parameters optimize yields?

  • Answer : The bromine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key optimization strategies:

  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
  • Solvent/base systems : Use toluene/NaOtBu for stability or dioxane/Cs₂CO₃ for higher reactivity.
  • Temperature : 80–100°C for 12–24 hours, monitored via TLC or LC-MS to detect proto-debromination byproducts .

Q. How can researchers resolve contradictory data on tautomeric equilibria in different solvents?

  • Answer : Conflicting reports arise from solvent polarity and pH effects. Methodological approaches include:

  • Variable-temperature NMR : Detects keto-enol shifts (e.g., DMSO-d₆ at 25°C vs. 60°C).
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) vs. enol (C-O, ~1250 cm⁻¹) stretches.
  • Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) compare tautomer stability.

Q. What strategies mitigate decomposition during Sonogashira coupling reactions?

  • Answer : Degradation pathways (e.g., β-hydride elimination) are minimized by:

  • Oxygen exclusion : Use Schlenk lines or freeze-pump-thaw degassing.
  • Co-catalyst optimization : CuI (0.5–1.0 equiv) with PPh₃ (2 equiv) stabilizes intermediates.
  • Purity monitoring : HPLC-DAD (254 nm) or ¹⁹F NMR (if fluorinated alkynes are used) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.